1-bromo-2-isocyanato-4-methylbenzene
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Overview
Description
1-bromo-2-isocyanato-4-methylbenzene is an organic compound with the molecular formula C₈H₆BrNO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methyl group. This compound has gained interest in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-isocyanato-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of 2-isocyanato-4-methylbenzene using bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron(III) bromide to facilitate the electrophilic substitution .
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-isocyanato-4-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the bromine or isocyanate group can be replaced by other substituents.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Nucleophilic Substitution: Amines or thiols under basic conditions.
Addition Reactions: Alcohols or amines under mild conditions.
Major Products Formed
Urethanes: Formed by the reaction of the isocyanate group with alcohols.
Ureas: Formed by the reaction of the isocyanate group with amines.
Scientific Research Applications
1-bromo-2-isocyanato-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-bromo-2-isocyanato-4-methylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The isocyanate group can react with nucleophiles to form stable products such as urethanes and ureas. The molecular targets and pathways involved include the formation of sigma-bonds with nucleophiles and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-isocyanato-2-methylbenzene: Similar structure but with different substitution pattern on the benzene ring.
4-bromo-2-isocyanato-1-methylbenzene: Another isomer with a different arrangement of substituents.
Uniqueness
1-bromo-2-isocyanato-4-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and isocyanate groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1261861-10-2 |
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Molecular Formula |
C8H6BrNO |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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